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Compound of Interest

Compound Name: 1-Bromo-4-butoxybenzene

Cat. No.: B1267048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-4-butoxybenzene, a compound of interest in various chemical and pharmaceutical

research domains. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data in a structured format, accompanied by detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 1-Bromo-4-
butoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.39 Doublet 2H Ar-H (ortho to Br)

~6.80 Doublet 2H Ar-H (ortho to O)

~3.92 Triplet 2H -O-CH₂-

~1.75 Multiplet 2H -O-CH₂-CH₂-

~1.48 Multiplet 2H -CH₂-CH₂-CH₃

~0.97 Triplet 3H -CH₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data[1]

Chemical Shift (δ) ppm Assignment

~158.2 Ar-C (C-O)

~132.3 Ar-C (C-H, ortho to Br)

~116.2 Ar-C (C-H, ortho to O)

~113.0 Ar-C (C-Br)

~67.9 -O-CH₂-

~31.3 -O-CH₂-CH₂-

~19.3 -CH₂-CH₂-CH₃

~13.9 -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 2850 Strong C-H stretch (aliphatic)

~1590, 1490 Medium-Strong C=C stretch (aromatic)

~1240 Strong C-O stretch (aryl ether)

~1030 Medium C-O stretch

~820 Strong
C-H bend (para-substituted

aromatic)

~520 Medium C-Br stretch

Mass Spectrometry (MS)
GC-MS Fragmentation Data[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

228/230 Moderate
[M]⁺ (Molecular ion peak,

bromine isotopes)

172/174 High [M - C₄H₈]⁺ (Loss of butene)

157/159 Moderate
[M - C₄H₉O]⁺ (Loss of butoxy

radical)

77 Low [C₆H₅]⁺ (Phenyl cation)

57 High [C₄H₉]⁺ (Butyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These are generalized protocols and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A systematic approach utilizing various NMR experiments is crucial for the accurate structure

elucidation of organic molecules.[2]

Sample Preparation: Approximately 5-10 mg of 1-Bromo-4-butoxybenzene is dissolved in

0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.[2] A

small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing.[3]

¹H NMR Acquisition: The proton NMR spectrum is acquired on a standard NMR

spectrometer (e.g., 300 or 500 MHz). Standard acquisition parameters are used, including a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is obtained on the same instrument.

Due to the low natural abundance and lower intrinsic sensitivity of the ¹³C nucleus, a larger

number of scans is typically required.[4] Proton decoupling is employed to simplify the

spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the

TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a

molecule.[5][6]

Sample Preparation: For a solid sample like 1-Bromo-4-butoxybenzene, the Attenuated

Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed

directly on the ATR crystal.[5] Alternatively, a thin film can be prepared by dissolving the

compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt

plate (e.g., NaCl), and allowing the solvent to evaporate.[7]

Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared)

spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is

first collected. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[8]

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatography (GC) system for separation and purification before analysis. The sample is

vaporized in the GC inlet.[9]

Ionization: In the ion source, the gaseous molecules are ionized, typically using Electron

Impact (EI) ionization. High-energy electrons bombard the molecules, leading to the

formation of a molecular ion (a radical cation) and various fragment ions.[9][10]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.[10]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-Bromo-4-butoxybenzene.
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Caption: Workflow for Spectroscopic Analysis of 1-Bromo-4-butoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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